

Application Notes and Protocols for MS4078 in SU-DHL-1 Cell Lines

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Compound of Interest

Compound Name: MS4078

Cat. No.: B609343

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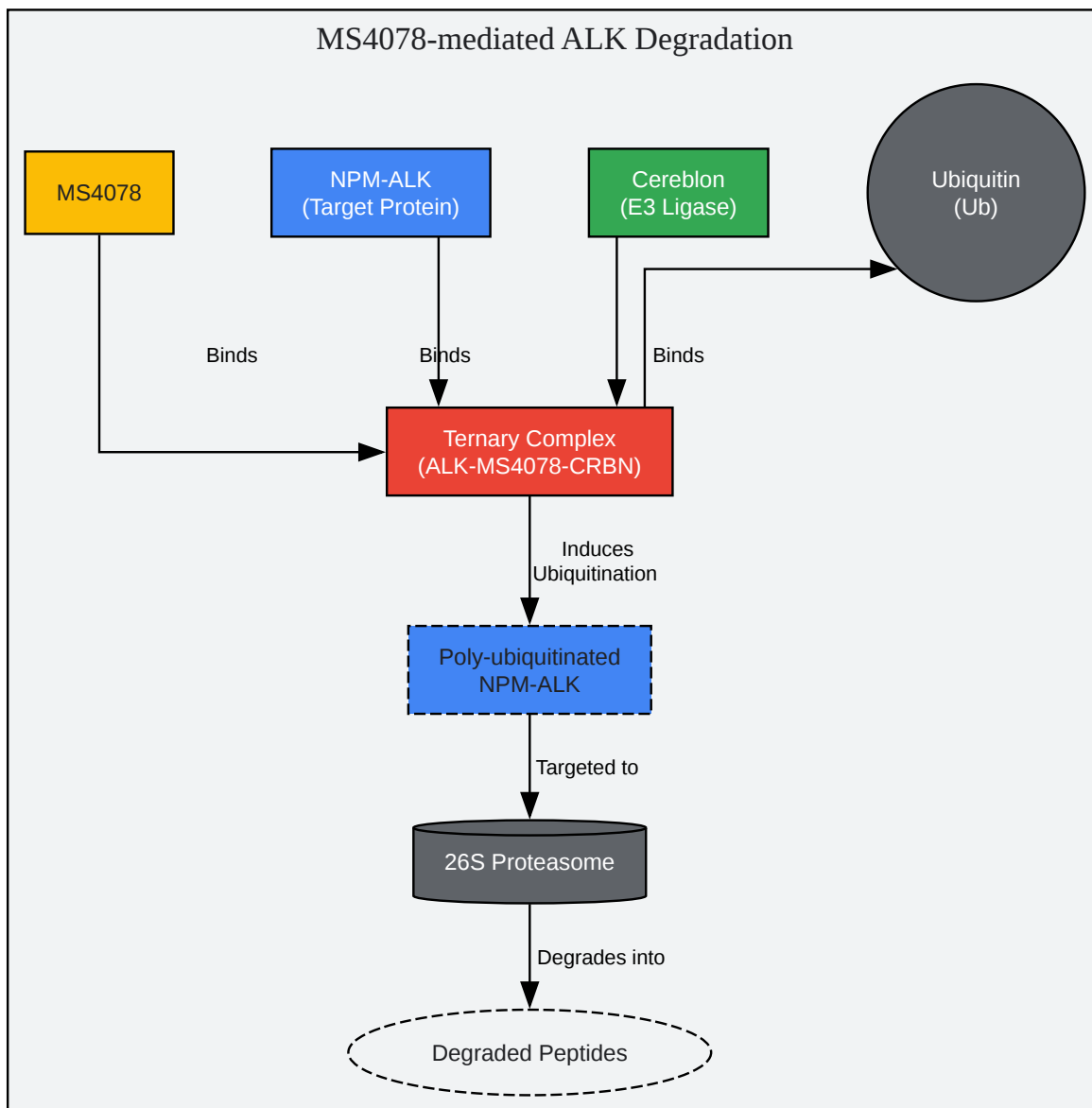
For Researchers, Scientists, and Drug Development Professionals

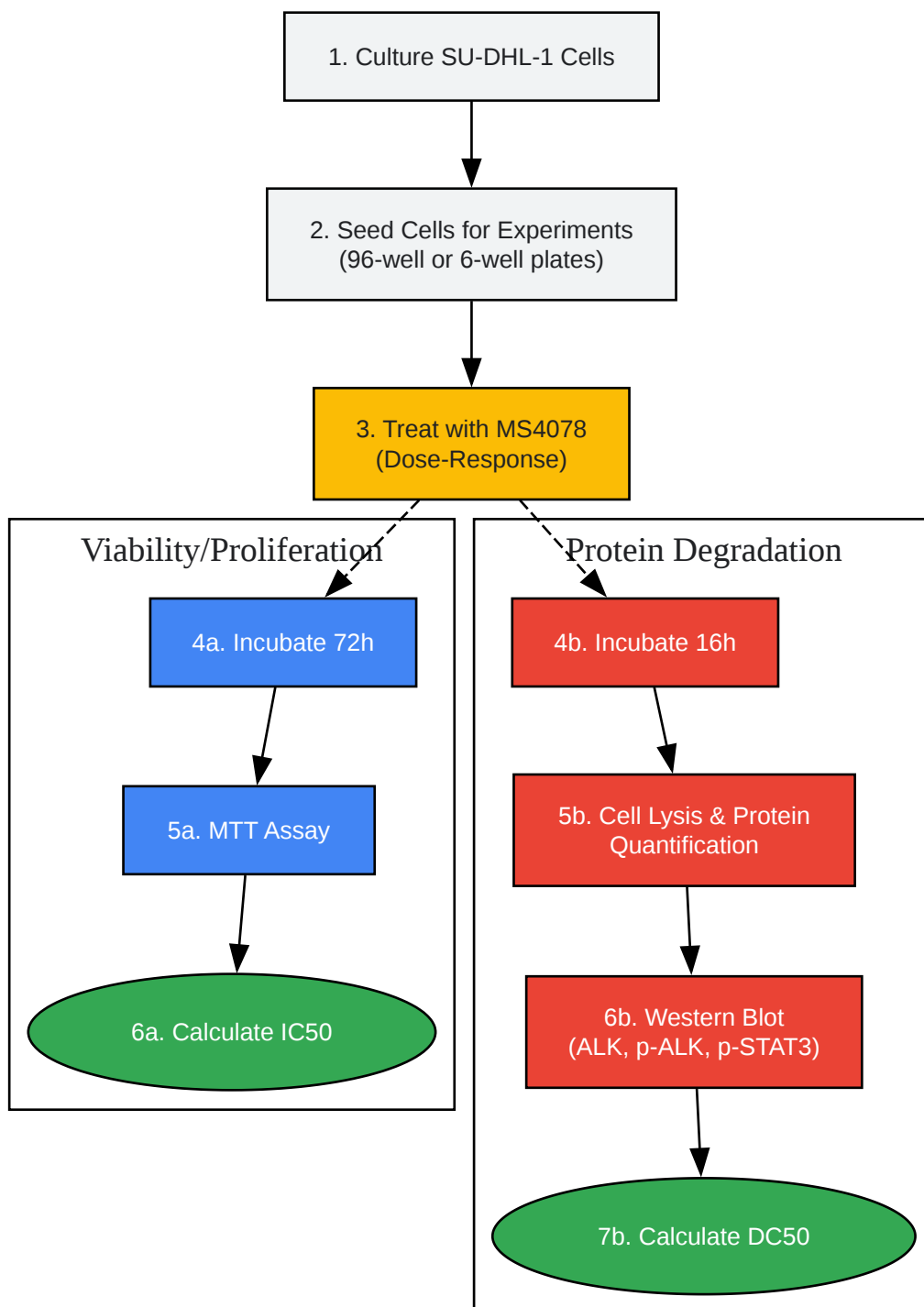
Introduction

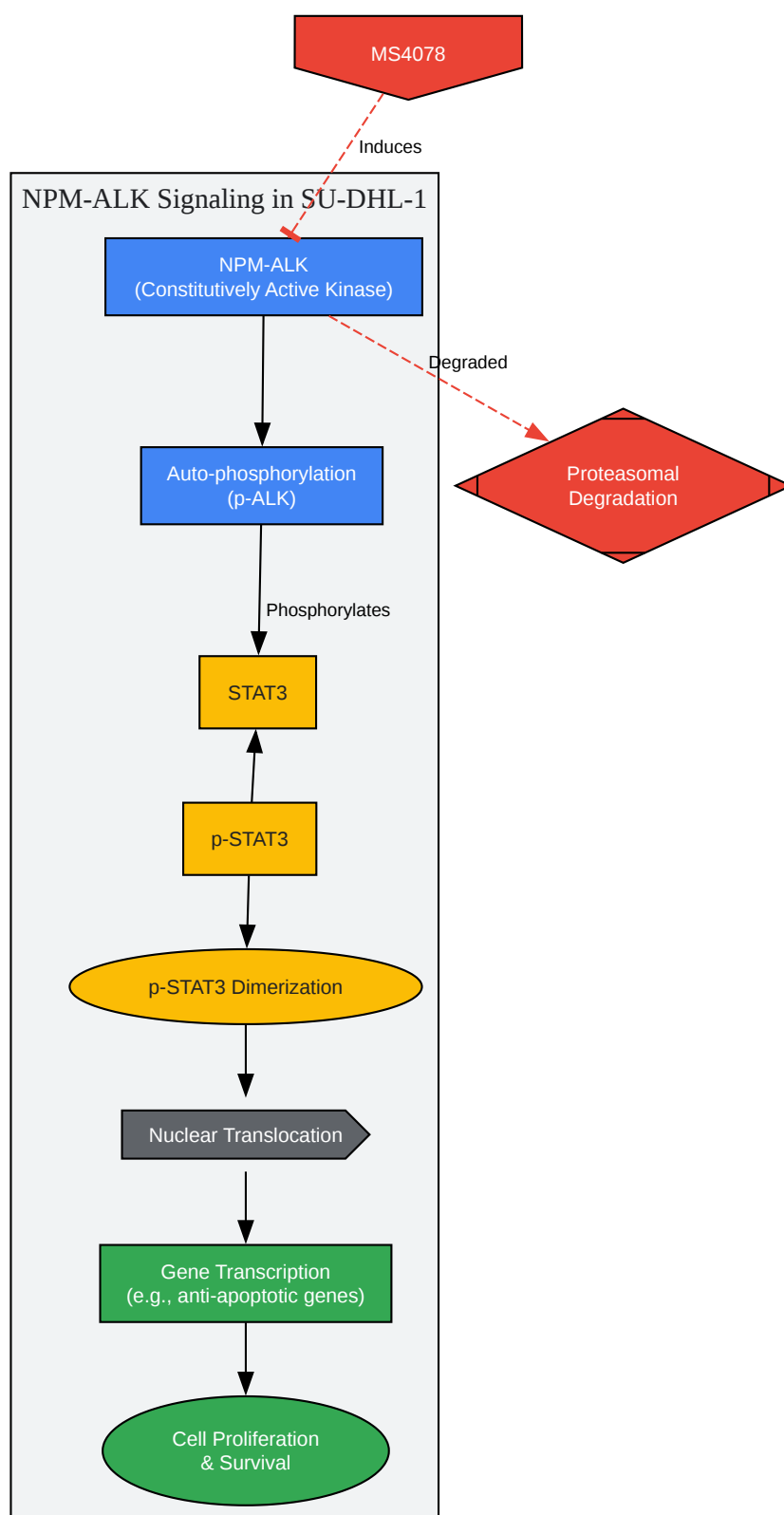
MS4078 is a potent and specific heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to target Anaplastic Lymphoma Kinase (ALK) for degradation. The SU-DHL-1 cell line, derived from a patient with anaplastic large cell lymphoma (ALCL), is characterized by the t(2;5)(p23;q35) translocation, which results in the expression of the oncogenic nucleophosmin (NPM)-ALK fusion protein.^{[1][2]} This makes SU-DHL-1 an ideal in vitro model system for studying the efficacy and mechanism of ALK-targeting therapeutics like **MS4078**. These notes provide detailed protocols for utilizing **MS4078** to study ALK degradation and its downstream effects in SU-DHL-1 cells.

Mechanism of Action of MS4078

MS4078 functions as a molecular bridge, simultaneously binding to the NPM-ALK fusion protein and the Cereblon (CRBN) E3 ubiquitin ligase complex.^{[1][3]} This proximity induces the poly-ubiquitination of NPM-ALK, marking it for subsequent degradation by the 26S proteasome.^[1] The degradation of NPM-ALK leads to the shutdown of its downstream signaling pathways, including the phosphorylation of STAT3, which ultimately inhibits cell proliferation and survival.^{[1][3]}







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References

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